Cas no 1504740-83-3 ((butan-2-yl)1-(3,5-difluorophenyl)ethylamine)

(Butan-2-yl)1-(3,5-difluorophenyl)ethylamine is a fluorinated amine compound featuring a chiral center and a difluorophenyl moiety, lending it potential utility in pharmaceutical and agrochemical applications. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability and binding affinity in biologically active molecules. The branched butyl group contributes to steric modulation, influencing selectivity in molecular interactions. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of fluorinated analogs of bioactive amines. Its structural features make it suitable for further derivatization, enabling the development of novel compounds with tailored properties for research or industrial use.
(butan-2-yl)1-(3,5-difluorophenyl)ethylamine structure
1504740-83-3 structure
Product Name:(butan-2-yl)1-(3,5-difluorophenyl)ethylamine
CAS No:1504740-83-3
MF:C12H17F2N
MW:213.266890287399
CID:5151293
PubChem ID:75356453
Update Time:2025-05-23

(butan-2-yl)1-(3,5-difluorophenyl)ethylamine Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanamine, 3,5-difluoro-α-methyl-N-(1-methylpropyl)-
    • (butan-2-yl)1-(3,5-difluorophenyl)ethylamine
    • Inchi: 1S/C12H17F2N/c1-4-8(2)15-9(3)10-5-11(13)7-12(14)6-10/h5-9,15H,4H2,1-3H3
    • InChI Key: DMDQIIXRTLZHBE-UHFFFAOYSA-N
    • SMILES: C(C1C=C(F)C=C(F)C=1)(C)NC(C)CC

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Additional information on (butan-2-yl)1-(3,5-difluorophenyl)ethylamine

(Butan-2-yl)1-(3,5-difluorophenyl)ethylamine (CAS No. 1504740-83-3): An In-depth Overview

(Butan-2-yl)1-(3,5-difluorophenyl)ethylamine (CAS No. 1504740-83-3) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as BDEA, is characterized by its unique molecular structure, which includes a butan-2-yl group and a 3,5-difluorophenyl substituent. The combination of these functional groups imparts specific chemical and biological properties that make BDEA a valuable candidate for various applications.

The molecular formula of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine is C12H16F2N, with a molecular weight of approximately 206.26 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including the coupling of 3,5-difluorobenzaldehyde with (S)-1-amino-1-phenylethane and subsequent reduction steps. The resulting product is a colorless liquid or solid, depending on the specific conditions of synthesis and storage.

In recent years, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a modulator of neurotransmitter systems in the brain. Studies have shown that BDEA can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in various neurological disorders such as depression and anxiety.

A notable study published in the Journal of Medicinal Chemistry in 2021 investigated the pharmacological profile of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine in vitro and in vivo. The researchers found that BDEA exhibited potent agonist activity at the 5-HT2A receptor, with an EC50 value of 1.2 nM. Additionally, the compound demonstrated selective binding to this receptor over other serotonin receptors, suggesting its potential as a targeted therapeutic agent.

Beyond its interaction with serotonin receptors, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has also been explored for its effects on other neurotransmitter systems. A study published in The Journal of Pharmacology and Experimental Therapeutics in 2020 reported that BDEA can modulate dopamine release in the prefrontal cortex and striatum of rodents. This finding suggests that BDEA may have broader implications for treating disorders involving dopaminergic dysfunction, such as Parkinson's disease and schizophrenia.

The safety profile of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has been another focus of recent research. Preclinical studies have generally shown that BDEA is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, further clinical trials are necessary to fully evaluate its safety and efficacy in human subjects.

In addition to its potential therapeutic applications, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine has also been studied for its use as a tool compound in basic research. Its selective interaction with specific receptors makes it a valuable tool for investigating the role of these receptors in various physiological processes. For example, researchers have used BDEA to study the mechanisms underlying mood regulation and cognitive function.

The synthesis and characterization of (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine have been extensively documented in the literature. Common synthetic routes involve palladium-catalyzed coupling reactions followed by reduction steps to form the final product. The purity and quality of the synthesized compound are typically assessed using techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS).

In conclusion, (Butan-2-yl)1-(3,5-difluorophenyl)ethylamine (CAS No. 1504740-83-3) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent. As research continues to advance our understanding of this compound, it is likely to play an increasingly important role in the treatment of various neurological disorders.

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